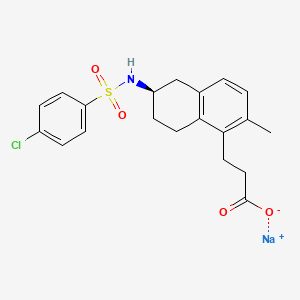

Terutroban sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Terutroban sodium est un agent antiplaquettaire développé par les laboratoires Servier. Il s'agit d'un antagoniste sélectif du récepteur de la prostanoïde thromboxane, actif par voie orale. Ce composé est en développement clinique pour la prévention secondaire des complications thrombotiques aiguës . Il a été testé dans des essais cliniques pour son efficacité dans la prévention des événements cérébrovasculaires et cardiovasculaires .

Méthodes De Préparation

La synthèse du terutroban sodium implique plusieurs réactions clés, notamment le réarrangement de Claisen, l'acylation de Friedel-Crafts et le couplage de Heck . Ces réactions sont cruciales pour construire la structure moléculaire complexe du this compound. Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Key Synthetic Pathways

The total synthesis of terutroban sodium employs strategic reactions to construct its tetracyclic core and functionalize critical positions:

Claisen Rearrangement

-

The Claisen rearrangement is used to establish the allylic vinyl ether intermediate, enabling the formation of the γ,δ-unsaturated carbonyl system essential for downstream transformations .

Friedel–Crafts Acylation

-

This reaction introduces aromatic substituents to the tetralin scaffold, critical for achieving the desired electronic and steric properties. For example, Friedel–Crafts acylation with substituted benzene derivatives yields intermediates with para-substituted aryl groups .

Heck Coupling

-

A palladium-catalyzed Heck coupling efficiently forms the C–C bond between the tetralin core and a halogenated aryl group, enabling late-stage functionalization while preserving stereochemistry .

Critical Reaction Conditions

Key steps in the synthesis involve multi-component reactions and protection/deprotection strategies:

Scheme 1 (Adapted from ):

-

Reduction : NaBH₄ in MeOH reduces aldehyde 4 to alcohol 5 (92% yield).

-

Iodination : PPh₃, imidazole, and I₂ in CH₂Cl₂ convert 5 to benzyl iodide 6 (90% yield).

-

Alkylation : KHMDS mediates coupling with cyclopentenones to form 7 and 8 (62–73% yield).

-

Deprotection : TFA in acetone removes ketal groups.

-

Reductive Amination : NH₄OAc and NaBH₃CN yield primary amines.

-

Sulfonylation : 4-Chlorobenzenesulfonyl chloride forms the final sulfonamide (12% over three steps).

Scheme 2 (Adapted from ):

-

Mitsunobu reaction with 4-methoxyphenol introduces aryl ethers (>95% yield).

-

Acid hydrolysis (p-TsOH) and subsequent Boc protection/deprotection refine stereochemical outcomes.

Comparative Analysis of Synthetic Routes

The visible-light approach offers superior stereocontrol, while Heck coupling balances efficiency and scalability .

Stability and Hydration Dynamics

This compound’s anhydrous form undergoes deliquescence under humid conditions, but its dihydrate form exhibits remarkable stability. Liquid-assisted grinding and liquid-liquid interface crystallization yield the dihydrate, which resists phase changes even at 95% relative humidity .

Applications De Recherche Scientifique

Secondary Prevention of Ischemic Events

The most significant application of terutroban has been in the context of secondary prevention for patients with a history of ischemic stroke or transient ischemic attacks (TIAs). The PERFORM study (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with teRutroban) was a large-scale clinical trial that compared terutroban to aspirin in preventing recurrent vascular events.

- Study Design : The trial involved 19,119 patients randomized to receive either terutroban (30 mg/day) or aspirin (100 mg/day) over a follow-up period averaging 36 months .

- Outcomes : While the study aimed to demonstrate superiority over aspirin, it was ultimately concluded that terutroban did not show significant advantages in preventing composite endpoints such as fatal and non-fatal ischemic strokes . However, it did show beneficial effects on vascular health markers like carotid intima-media thickness (CIMT), suggesting potential anti-atherosclerotic properties .

Improvement of Endothelial Function

Terutroban has also been studied for its effects on endothelial function, particularly in patients with coronary artery disease. A randomized, double-blind study evaluated the impact of terutroban on flow-mediated vasodilation (FMD):

- Results : Patients receiving terutroban demonstrated significant improvements in FMD compared to placebo, indicating enhanced endothelial function and reduced platelet aggregation induced by thromboxane A2 . This suggests that terutroban may be beneficial in managing patients at high cardiovascular risk.

Atherosclerosis Models

Preclinical research has provided insights into the mechanisms through which terutroban exerts its effects:

- Animal Studies : In various animal models, including apobec-1/LDL receptor knockout mice and cholesterol-fed rabbits, terutroban has been shown to delay atherogenesis and promote plaque stability. These studies indicated that terutroban not only halts the progression of atherosclerosis but also transforms lesions toward a more stable phenotype .

Impact on Vascular Remodeling

Research from the University of Milan highlighted that terutroban could prevent aortic hyperplasia and has positive effects on fibrotic processes, further supporting its role in retarding atherogenesis .

Comparative Efficacy

The following table summarizes key findings from studies comparing terutroban with other antiplatelet therapies:

| Study Type | Treatment Comparison | Key Findings |

|---|---|---|

| PERFORM Study | Terutroban vs. Aspirin | No significant difference in overall efficacy but potential benefits in specific patient subsets |

| Endothelial Function Study | Terutroban vs. Placebo | Significant improvement in endothelial function and reduction in platelet aggregation with terutroban |

| Animal Studies | Terutroban vs. Placebo | Delayed atherogenesis and increased plaque stability |

Mécanisme D'action

Terutroban sodium exerts its effects by selectively antagonizing the thromboxane prostanoid receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound prevents thromboxane-induced platelet aggregation and vasoconstriction, thereby reducing the risk of thrombotic events .

Comparaison Avec Des Composés Similaires

Le terutroban sodium est unique dans son antagonisme sélectif du récepteur de la prostanoïde thromboxane. Des composés similaires comprennent :

Aspirine : Un inhibiteur non sélectif de la cyclooxygénase, qui affecte également la production de thromboxane.

Clopidogrel : Un agent antiplaquettaire qui inhibe le récepteur P2Y12 sur les plaquettes.

Ticagrelor : Un autre antagoniste du récepteur P2Y12 avec un mécanisme d'action différent de celui du clopidogrel

L'antagonisme sélectif du récepteur de la prostanoïde thromboxane par le this compound en fait un composé unique et prometteur pour la prévention des événements thrombotiques.

Propriétés

Numéro CAS |

609340-89-8 |

|---|---|

Formule moléculaire |

C20H22ClNNaO4S |

Poids moléculaire |

430.9 g/mol |

Nom IUPAC |

sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate |

InChI |

InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/t16-;/m1./s1 |

Clé InChI |

DSQSIJJZFSJHEW-PKLMIRHRSA-N |

SMILES |

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |

SMILES isomérique |

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na] |

SMILES canonique |

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na] |

Synonymes |

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid; S-18204; S-18886 sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.